Technical Whitepaper: S-tert-Butyl-L-cysteine Hydrochloride (CAS 2481-09-6)
Technical Whitepaper: S-tert-Butyl-L-cysteine Hydrochloride (CAS 2481-09-6)
Operational Guide for Peptide Synthesis and Drug Discovery
Executive Summary
S-tert-Butyl-L-cysteine hydrochloride (H-Cys(tBu)-OH[1][2][3]·HCl) represents a specialized cysteine derivative where the sulfhydryl group is masked by a tert-butyl ether linkage. Unlike the labile S-trityl (Trt) or the reducible S-tert-butylthio (StBu) protecting groups, the S-tert-butyl (S-tBu) moiety functions as an exceptionally robust protecting group—or more commonly, a permanent structural modification .
This guide addresses the specific utility of CAS 2481-09-6 in Solid-Phase Peptide Synthesis (SPPS) and Medicinal Chemistry. Its primary value lies in its resistance to standard acidolysis (TFA) and reduction, allowing researchers to introduce a lipophilic, non-oxidizable cysteine surrogate to probe the structural necessity of disulfide bonds or to enhance metabolic stability.
Chemical Profile & Specifications
| Property | Data |
| CAS Number | 2481-09-6 |
| Chemical Name | S-tert-Butyl-L-cysteine hydrochloride |
| Formula | C₇H₁₅NO₂S[2][3][4][5][6][7] · HCl |
| Molecular Weight | 213.72 g/mol |
| Structure | Thioether linkage (C–S–C) between Cysteine β-carbon and t-Butyl group |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol |
| Melting Point | ~203–204 °C (Decomposes) |
| pKa Values | |
| Stability | Stable to TFA, Piperidine, and standard reducing agents (DTT/TCEP) |
Mechanistic Insight: The "S-tBu" vs. "S-StBu" Distinction
Expertise Note: A critical failure point in experimental design is confusing S-tert-butyl (S-tBu) with S-tert-butylthio (S-StBu) .
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S-StBu (Disulfide): Labile to reduction (DTT, mercaptoethanol). Used for temporary protection.[8][9]
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S-tBu (Thioether - CAS 2481-09-6): The tert-butyl group is attached directly to the sulfur atom via a carbon-sulfur bond. This bond is sterically hindered and electronically stable.
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Acid Stability: It survives 95% Trifluoroacetic acid (TFA), making it compatible with Fmoc-SPPS cleavage cocktails used to remove Trt, Boc, or Pbf groups.
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Orthogonality: It is orthogonal to almost all standard protecting groups. It is typically removed only by anhydrous Hydrogen Fluoride (HF) or Mercuric Acetate , or it is left intact as a permanent modification.
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Visualization: Stability & Orthogonality Logic
Figure 1: Stability profile of the S-tert-butyl thioether linkage. Note the high stability against standard peptide synthesis reagents, distinguishing it from disulfide-based protecting groups.
Experimental Protocols
Protocol A: Incorporation into Fmoc-SPPS (Permanent Modification)
Objective: To synthesize a peptide where Cysteine is permanently modified with a tert-butyl group to increase lipophilicity or prevent disulfide scrambling.
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Preparation of Fmoc-Derivative:
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Since CAS 2481-09-6 is the free amine hydrochloride, it must be Fmoc-protected before SPPS.
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Reagents: Fmoc-OSu (1.1 eq), NaHCO₃ (2.5 eq), Water/Dioxane (1:1).
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Reaction: Stir at RT for 4–6 hours. Acidify to pH 2, extract with Ethyl Acetate.
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Note: Many suppliers provide Fmoc-Cys(tBu)-OH pre-made, but starting from CAS 2481-09-6 allows for custom isotope labeling or fragment synthesis.
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Coupling Conditions:
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Activator: DIC/Oxyma Pure or HATU/DIEA.
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Stoichiometry: 3-fold excess relative to resin loading.
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Time: 60 minutes at Room Temperature.
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Monitoring: Kaiser Test (Ninhydrin) will be negative upon completion.
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Cleavage from Resin:
Protocol B: Deprotection of S-tBu (The "Harsh" Route)
Objective: To regenerate the free thiol (-SH) from S-tBu. This is rarely done in modern SPPS due to the harshness but is necessary for specific legacy protocols.
Warning: This requires specialized HF apparatus.
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Apparatus: Teflon/Kel-F vacuum line.
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Scavengers: p-Cresol and p-Thiocresol (1:1 ratio).
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Condition 1 (Standard): Anhydrous HF at 20°C for 60 minutes.
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Result: Cleavage of S-tBu is generally achieved, but side reactions are possible.
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Alternative (Mercury-Mediated):
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Dissolve peptide in TFA/Water.
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Add Mercuric Acetate (Hg(OAc)₂) (10 eq).
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Stir 3–4 hours.
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Precipitate with H₂S or add mercaptoethanol to liberate the thiol from the mercury complex.
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Applications in Drug Development[8][10]
1. Probing Disulfide Bond Significance
By replacing a native Cysteine with S-tert-Butyl-Cysteine, researchers can prevent the formation of a specific disulfide bond without altering the steric bulk significantly (compared to Alanine scanning). If biological activity is retained, the disulfide bond is structural, not functional.
2. Lipophilicity Modulation
The tert-butyl group is highly hydrophobic. Incorporating Cys(tBu) into a peptide sequence increases its LogP, potentially improving membrane permeability and oral bioavailability compared to the free thiol or cystine forms.
3. "Tert-Leucine" Mimicry
Structurally, S-tBu-Cysteine resembles tert-Leucine (a gamma-methylated leucine). It acts as a bulky, hydrophobic residue that restricts conformational freedom (
Visualization: SPPS Workflow Decision Tree
Figure 2: Workflow for utilizing S-tBu-Cysteine in Solid Phase Peptide Synthesis. The primary pathway (Green) utilizes the stability of the S-tBu group.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]
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Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container.
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Disposal: As a halogenated organic waste (due to HCl salt) or standard organic waste depending on local regulations.
References
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Sigma-Aldrich. S-tert-Butyl-L-cysteine hydrochloride Product Sheet. Retrieved from .[6]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for S-alkyl stability).
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Chem-Impex International. S-tert-Butyl-L-cysteine hydrochloride Technical Data. Retrieved from .
- Pastuszak, J. J., & Chimiak, A. (1981). Tert-butyl group as thiol protection in peptide synthesis. Journal of Organic Chemistry, 46(9), 1868–1873. (Foundational text on S-tBu stability and removal).
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ChemicalBook. CAS 2481-09-6 Properties and Safety. Retrieved from .
Sources
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-Tert-Butyl-L-Cysteine Hydrochloride Supplier China | High Purity Bulk Manufacturer & Exporter [sinochem-nanjing.com]
- 4. S-tert-Butyl-L-cysteine hydrochloride | CAS 2481-09-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. S-tert-Butyl-L-cysteine hydrochloride | 2481-09-6 [chemicalbook.com]
- 6. S-tert-Butyl-L-cysteine hydrochloride | 2481-09-6 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. serva.de [serva.de]
